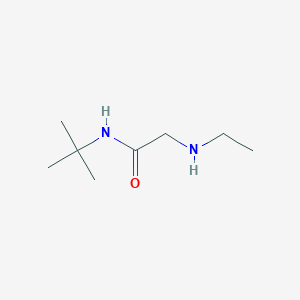

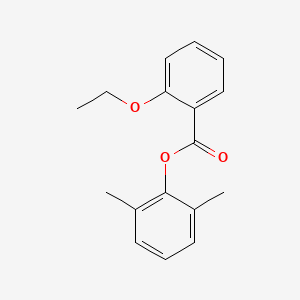

![molecular formula C19H13BrN2O3S B2391975 3-溴-N-[4-(7-甲氧基-1-苯并呋喃-2-基)-1,3-噻唑-2-基]苯甲酰胺 CAS No. 921869-35-4](/img/structure/B2391975.png)

3-溴-N-[4-(7-甲氧基-1-苯并呋喃-2-基)-1,3-噻唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

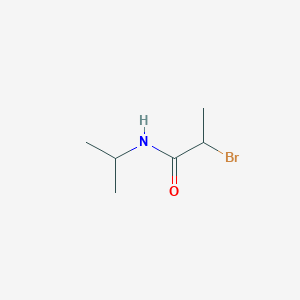

3-bromo-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the benzamide family and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.

作用机制

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may interact with their targets in a number of ways . For instance, they may inhibit or activate their target proteins, alter their conformation, or interfere with their interactions with other molecules.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it can be inferred that this compound may affect multiple pathways involved in processes such as cell growth, oxidative stress response, and viral replication.

Result of Action

Benzofuran derivatives have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that the compound may have a range of effects at the molecular and cellular level, potentially including the inhibition of cell growth, the induction of oxidative stress, and the inhibition of viral replication.

实验室实验的优点和局限性

The advantages of using 3-bromo-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide in lab experiments include its high potency and specificity for targeting cancer cells. However, limitations include its low solubility in water and potential toxicity at high concentrations.

未来方向

For research on 3-bromo-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide include the development of more efficient synthesis methods, the identification of new therapeutic targets, and the evaluation of its potential use in combination with other anticancer drugs. Additionally, further studies are needed to explore its potential use in the treatment of other diseases such as neurodegenerative disorders and inflammatory conditions.

In conclusion, 3-bromo-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and future directions in research make it a valuable compound for further exploration in the field of medicinal chemistry.

合成方法

The synthesis of 3-bromo-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide involves several steps, including the reaction of 2-aminobenzamide with 2-bromo-4'-methoxyacetophenone, followed by the reaction of the resulting product with 2-aminothiazole. The final product is obtained through purification and isolation techniques.

科学研究应用

抗癌特性

苯并呋喃衍生物表现出有希望的抗癌活性。 例如,化合物 36,一种取代的苯并呋喃,已在多种癌细胞系中显示出显著的细胞生长抑制,包括白血病、非小细胞肺癌、结肠癌、中枢神经系统癌症、黑色素瘤和卵巢癌 。进一步研究其抗癌作用背后的机制可能为新型疗法铺平道路。

抗病毒活性

化合物 56,源自泽兰,具有针对呼吸道合胞病毒 (RSV) 株的抗病毒作用。 它对 RSV LONG 和 A2 株显示出抑制活性,使其成为抗病毒药物开发的潜在候选者 。

抗菌应用

苯并呋喃骨架已成为有希望的抗菌剂。含三唑并噻二嗪的苯并呋喃表现出良好的抗菌活性。 这些化合物可以作为设计新型抗生素的先导 。

植物激素类似物

吲哚衍生物,包括苯并呋喃,在植物生物学中起着至关重要的作用。例如,吲哚-3-乙酸 (IAA),一种从色氨酸降解产生的植物激素,调节生长和发育。 基于苯并呋喃的类似物可能对植物生理具有类似的影响 。

药物先导化合物

鉴于苯并呋喃衍生物的生物活性,它们被认为是潜在的天然药物先导化合物。 研究人员不断探索构建苯并呋喃环的新方法,增强其合成和生物活性 。

化学合成策略

苯并呋喃合成的最新进展包括独特的自由基环化级联和质子量子隧穿方法。 这些技术使构建复杂苯并呋喃环体系成为可能,扩展了可用化合物的范围 。

属性

IUPAC Name |

3-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2O3S/c1-24-15-7-3-4-11-9-16(25-17(11)15)14-10-26-19(21-14)22-18(23)12-5-2-6-13(20)8-12/h2-10H,1H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJFHHYWYKTZRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

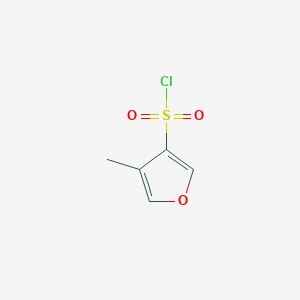

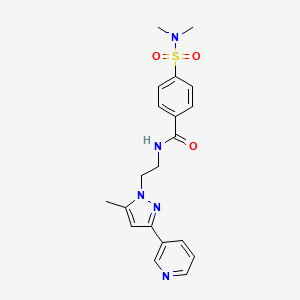

![7-[(4-Chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one](/img/structure/B2391894.png)

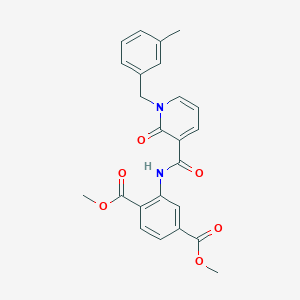

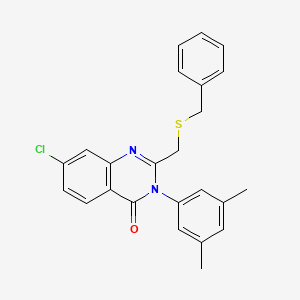

![(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2391895.png)

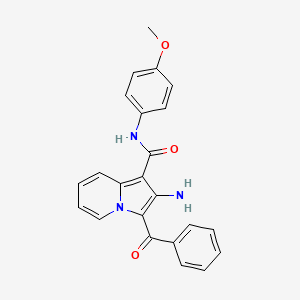

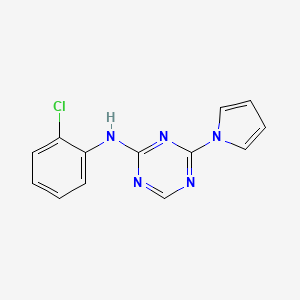

![(5r,7R,9S,10ar)-3-methyloctahydro-3H-5,9:7,10a-dimethanocyclonona[d][1,2]oxathiole 2,2-dioxide](/img/structure/B2391899.png)

![N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2391904.png)

![1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2391913.png)